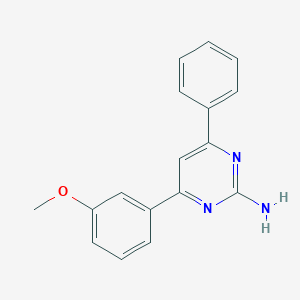![molecular formula C19H19N3 B6343855 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine CAS No. 1202251-19-1](/img/structure/B6343855.png)
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine, also known as PPP, is a synthetic compound composed of two aromatic rings and a pyrimidine ring. It is a member of the pyrimidine class of compounds and is known for its broad range of applications in the fields of chemistry, pharmacology, and biochemistry. PPP is a versatile compound that has been used in a variety of ways, including as a building block for drug synthesis, a catalyst in organic reactions, and a probe for studying biological systems.
科学研究应用
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine has been used in a variety of scientific research applications, including in organic synthesis, drug synthesis, and biochemistry. In organic synthesis, this compound has been used as a building block for the synthesis of a variety of compounds, such as heterocyclic compounds, polymers, and pharmaceuticals. In drug synthesis, this compound has been used as a starting material for the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anti-cancer agents. In biochemistry, this compound has been used as a probe for studying the structure and function of proteins and other biological molecules.
作用机制
Target of Action
Compounds with similar structures have been known to interact with various cellular targets, influencing a range of biological processes .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways, leading to various downstream effects .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 4272±250 °C, a density of 1239±006 g/cm3, and a pKa of 278±010 . These properties may influence its bioavailability.
Result of Action
Similar compounds have shown significant activity against various bacterial strains .
实验室实验的优点和局限性
The use of 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine in laboratory experiments offers several advantages. First, this compound is a relatively stable compound, making it suitable for use in a variety of experiments. Second, this compound can be synthesized in a variety of ways, allowing for the synthesis of a variety of compounds. Third, this compound can be used as a probe for studying the structure and function of proteins and other biological molecules. Finally, this compound has been shown to modulate the activity of enzymes involved in metabolic pathways, making it useful for studying the regulation of metabolic pathways.
However, there are also several limitations to the use of this compound in laboratory experiments. First, this compound is a relatively toxic compound, and thus must be handled with caution. Second, this compound has a relatively short half-life, making it difficult to maintain a consistent concentration in experiments. Third, this compound is a relatively expensive compound, making it cost-prohibitive for some experiments.
未来方向
The potential future directions for 4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine research include the development of new synthesis methods, the development of new applications for this compound, and the exploration of the mechanism of action of this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new drugs and therapies. Finally, further research into the structure and function of this compound could lead to the development of new tools for studying biological systems.
合成方法
4-Phenyl-6-[4-(propan-2-yl)phenyl]pyrimidin-2-amine can be synthesized through a variety of methods, including the Biginelli reaction, the Mannich reaction, and the Vilsmeier reaction. The Biginelli reaction involves the condensation of an aldehyde, an α-keto ester, and an aromatic amine to form a pyrimidine derivative. The Mannich reaction is a three-component reaction that involves the condensation of an aldehyde, a ketone, and an amine to form an imine intermediate, which is then cyclized to form a pyrimidine derivative. The Vilsmeier reaction is a two-step process that involves the formation of a chloroformate ester from an aldehyde and a phosphorus compound, followed by the reaction of the chloroformate ester with an amine to form a pyrimidine derivative.
属性
IUPAC Name |
4-phenyl-6-(4-propan-2-ylphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3/c1-13(2)14-8-10-16(11-9-14)18-12-17(21-19(20)22-18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIVRIHLQYSCYMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S,S'')-2,2''-Bis[(S)-4-isopropyloxazolin-2-yl]-1,1''-biferrocene](/img/structure/B6343777.png)

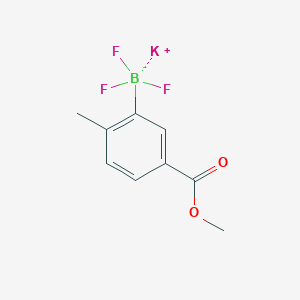


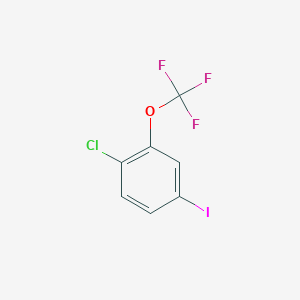


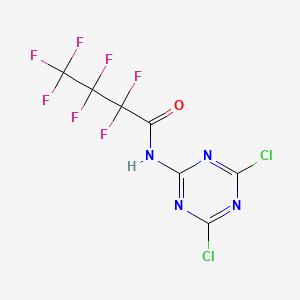
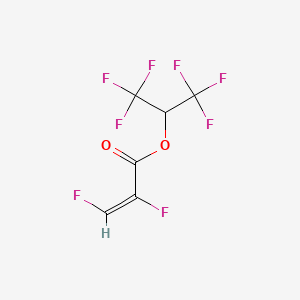

![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)
